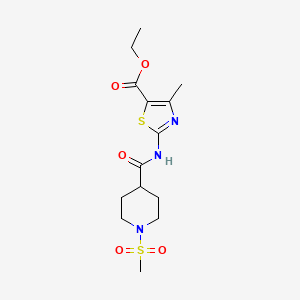

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a methanesulfonylpiperidine substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The synthesis of such compounds typically involves coupling reactions between thiazole precursors and functionalized amines or sulfonamides. For example, analogous compounds like ethyl 2-acetamido-4-methylthiazole-5-carboxylate are synthesized via acetylation of amino-thiazole intermediates using acetic anhydride under reflux conditions . The methanesulfonylpiperidine group in the target compound may enhance solubility, bioavailability, or binding affinity to biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

ethyl 4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5S2/c1-4-22-13(19)11-9(2)15-14(23-11)16-12(18)10-5-7-17(8-6-10)24(3,20)21/h10H,4-8H2,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFVTCUMFZHTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives with modifications at the 2- and 4-positions exhibit varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogues:

Key Observations:

Hydrophobic Groups: The 3-chlorobenzylamino group () contributes to antidiabetic activity, likely through hydrophobic interactions with target receptors. Hydroxyphenyl vs. Methoxyphenyl: TEI-6720 (4-hydroxyphenyl, ) inhibits xanthine oxidase, while the 3-methoxyphenyl derivative () lacks reported activity, suggesting hydroxyl groups are critical for specific enzyme binding.

Synthetic Routes: Acetamido and ethylamino derivatives are synthesized via straightforward acylation or alkylation of ethyl 2-amino-4-methylthiazole-5-carboxylate . The methanesulfonylpiperidine derivative likely requires coupling of a pre-synthesized methanesulfonylpiperidine-4-carboxylic acid to the thiazole core using reagents like EDCI or HATU .

Structure-Activity Relationship (SAR) Insights

- 2-Position Modifications : The substituent at the 2-position is pivotal for activity. For instance, replacing acetyl () with methanesulfonylpiperidine introduces a bulkier, more polar group that may improve target selectivity or metabolic stability.

- 4-Methyl Thiazole Core : The 4-methyl group is conserved across most analogues, suggesting it is essential for maintaining the thiazole ring’s conformational stability or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.